1-ethyl-6-(4-methoxybenzyl)-3-methyl-5-((2-methylbenzyl)thio)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
Description
1-Ethyl-6-(4-methoxybenzyl)-3-methyl-5-((2-methylbenzyl)thio)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a pyrazolo-pyrimidinone derivative characterized by:
- Position 1: Ethyl group, enhancing lipophilicity and steric bulk.
- Position 6: 4-Methoxybenzyl substituent, contributing to π-π interactions and solubility via the methoxy group.
- Position 5: (2-Methylbenzyl)thio group, introducing sulfur-mediated hydrogen bonding and metabolic stability.
- Position 3: Methyl group, a common modulator of steric hindrance.
Pyrazolo-pyrimidinones are known for diverse biological activities, including kinase and phosphodiesterase (PDE) inhibition .
Properties
IUPAC Name |
1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-5-[(2-methylphenyl)methylsulfanyl]pyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2S/c1-5-28-22-21(17(3)26-28)25-24(31-15-19-9-7-6-8-16(19)2)27(23(22)29)14-18-10-12-20(30-4)13-11-18/h6-13H,5,14-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGFSNJIVIGNKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)OC)SCC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-ethyl-6-(4-methoxybenzyl)-3-methyl-5-((2-methylbenzyl)thio)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a novel pyrazolopyrimidine derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential clinical applications based on existing literature.
Chemical Structure and Properties
This compound belongs to the pyrazolo[4,3-d]pyrimidine class, characterized by a fused pyrazole and pyrimidine ring system. The presence of various substituents, such as methoxy and thio groups, enhances its biological activity. The molecular formula is , with a molecular weight of approximately 356.48 g/mol.
Biological Activity Overview
Recent studies have highlighted the significant biological activities associated with pyrazolo derivatives, including:
- Antitumor Activity : Pyrazolo compounds have demonstrated inhibitory effects on various cancer cell lines. Notably, they can target specific oncogenic pathways such as BRAF(V600E) and EGFR, which are crucial in cancer progression. For instance, certain pyrazole derivatives have shown promising results in inhibiting the growth of breast cancer cell lines (MCF-7 and MDA-MB-231) when combined with conventional chemotherapeutics like doxorubicin .
- Anti-inflammatory Properties : Pyrazolo compounds exhibit anti-inflammatory effects by modulating inflammatory cytokines and pathways. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.
- Antimicrobial Activity : Some studies indicate that pyrazole derivatives possess antibacterial and antifungal properties. Their efficacy against resistant strains makes them candidates for further development in infectious disease treatments .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Many pyrazolo derivatives act as inhibitors of key enzymes involved in cancer cell proliferation and survival.
- Cell Cycle Arrest : These compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Modulation of Signaling Pathways : They influence various signaling pathways associated with inflammation and tumor growth, including NF-kB and MAPK pathways.
Research Findings
A summary of notable research findings related to this compound includes:
Case Studies
Several case studies have focused on the application of pyrazolo derivatives in clinical settings:
- Breast Cancer Treatment : A study involving the combination of a pyrazolo derivative with doxorubicin showed improved cytotoxicity in Claudin-low breast cancer subtypes, suggesting a potential new treatment strategy .
- Infectious Diseases : Research has indicated that certain pyrazole derivatives exhibit significant antimicrobial properties against resistant bacterial strains, paving the way for new antibiotic development .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Comparison
Table 1: Key Structural Differences Among Pyrazolo-Pyrimidinone Derivatives
Key Observations :
Implications for Target Compound :
Pharmacological and Physicochemical Profiles
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
